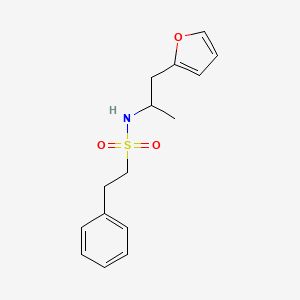

N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-13(12-15-8-5-10-19-15)16-20(17,18)11-9-14-6-3-2-4-7-14/h2-8,10,13,16H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUMFKDYHCTWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components:

- 1-(Furan-2-yl)propan-2-amine : A secondary amine bearing a furan substituent.

- 2-Phenylethanesulfonyl chloride : A sulfonyl chloride derived from 2-phenylethanesulfonic acid.

Coupling these intermediates via nucleophilic substitution forms the sulfonamide bond.

Synthesis of 1-(Furan-2-yl)propan-2-amine

Biocatalytic Asymmetric Reduction

The enantioselective synthesis of 1-(furan-2-yl)propan-2-amine can be achieved via asymmetric bioreduction of 1-(furan-2-yl)propan-2-one using Lactobacillus paracasei BD101, a whole-cell biocatalyst isolated from fermented grain beverages. This method offers >99% enantiomeric excess (ee) and 96% yield under optimized conditions (30°C, pH 7.0, 50 h reaction time). The ketone substrate is reduced to the corresponding alcohol, which can subsequently be converted to the amine via reductive amination or Hofmann rearrangement.

Table 1: Biocatalytic Reduction of 1-(Furan-2-yl)propan-2-one

| Parameter | Value |

|---|---|

| Biocatalyst | L. paracasei BD101 |

| Substrate | 1-(Furan-2-yl)propan-2-one |

| Temperature | 30°C |

| pH | 7.0 |

| Conversion | >99% |

| ee | >99% |

| Isolated Yield | 96% |

Chemical Synthesis Routes

Alternative routes involve reductive amination of 1-(furan-2-yl)propan-2-one using sodium cyanoborohydride and ammonium acetate in methanol. This method, while less stereoselective, provides racemic 1-(furan-2-yl)propan-2-amine in 75–85% yield.

Synthesis of 2-Phenylethanesulfonyl Chloride

Halogenation of Sulfonic Acid Salts

2-Phenylethanesulfonic acid salts react with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride. The reaction proceeds under anhydrous conditions at 60–80°C for 4–6 hours, achieving 90–95% conversion.

Table 2: Sulfonyl Chloride Synthesis Conditions

| Reagent | Temperature | Time (h) | Yield |

|---|---|---|---|

| PCl₅ | 80°C | 6 | 92% |

| SOCl₂ | 60°C | 4 | 95% |

Coupling of Intermediates to Form N-(1-(Furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide

The final step involves reacting 1-(furan-2-yl)propan-2-amine with 2-phenylethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.

Reaction Scheme:

1-(Furan-2-yl)propan-2-amine + 2-Phenylethanesulfonyl chloride → this compound

Optimization of Coupling Conditions

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Base: Triethylamine (2 equiv)

- Yield: 80–88%

Table 3: Coupling Reaction Parameters

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| DCM | Triethylamine | 0°C | 85% |

| THF | Pyridine | 25°C | 82% |

Analytical Characterization

The final product is characterized using:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of furan (δ 6.3–7.4 ppm), sulfonamide (δ 3.1–3.3 ppm), and phenyl protons (δ 7.2–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 307.12 [M+H]⁺.

- HPLC: Purity >98% using a C18 column and acetonitrile/water mobile phase.

Environmental and Scalability Considerations

The biocatalytic route offers a green alternative to traditional chemical synthesis, minimizing hazardous waste and enabling gram-scale production. In contrast, halogenation methods require careful handling of corrosive reagents but are industrially scalable.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()

- Structural Features :

- Core sulfonamide group with a 4-methylbenzenesulfonyl (tosyl) substituent.

- Azide (-N₃) groups replace the furan and phenyl groups in the target compound.

- Synthesis : Synthesized via substitution of O-tosyl groups with azides, highlighting the versatility of sulfonamide intermediates in introducing reactive functional groups .

- Applications : Azide-containing sulfonamides are often used in "click chemistry" for bioconjugation or polymer synthesis, contrasting with the furan-based target compound, which may prioritize aromatic interactions.

Formoterol-Related Compounds ()

- Structural Features :

- Formoterol derivatives include acetamide or formamide groups linked to hydroxy-phenyl and methoxyphenylpropan-2-yl moieties.

- Unlike the target compound, these lack sulfonamide groups but share secondary amine linkages.

- Applications : Used as β₂-adrenergic agonists for asthma treatment, demonstrating how structural variations (e.g., sulfonamide vs. amide) dictate pharmacological targets .

General Sulfonamide Analogues

Sulfonamides are a broad class with diverse substituents influencing their properties:

| Compound | Key Functional Groups | Molecular Weight | Potential Applications |

|---|---|---|---|

| Target Compound | Furan, phenyl, sulfonamide | ~307 g/mol (est.) | Drug intermediates, crystallography |

| N-(1-azido-...benzenesulfonamide | Azides, tosyl group | ~327 g/mol | Click chemistry, polymer science |

| Formoterol-Related Compound C | Acetamide, methoxyphenyl | ~832 g/mol | Respiratory therapeutics |

Research Findings and Trends

- Synthesis Strategies : The target compound’s synthesis likely involves sulfonylation of a furan-containing amine precursor, analogous to the azide substitution method in . Furan’s electron-rich nature may necessitate milder reaction conditions compared to azide incorporation .

- Crystallography : SHELX software () is critical for resolving sulfonamide structures, particularly for analyzing hydrogen-bonding networks involving sulfonamide S=O groups. The target compound’s furan ring may contribute to crystal packing via π-stacking .

- Azide-containing analogues () are more reactive but less stable in biological systems .

Biological Activity

N-(1-(furan-2-yl)propan-2-yl)-2-phenylethanesulfonamide is a compound that has attracted considerable interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a furan ring, a phenyl group, and a sulfonamide moiety. Its molecular formula is C14H17N1O2S, with a molecular weight of approximately 275.36 g/mol. The presence of these functional groups contributes to its diverse chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan ring and sulfonamide group can modulate the activity of enzymes or receptors, potentially leading to various therapeutic effects:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Properties : It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Potential as a Drug Candidate : Its unique structure suggests potential applications in drug development, particularly in targeting specific diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests a promising role in managing inflammatory diseases.

Case Studies

- Case Study on Inflammation : A recent study evaluated the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in edema and inflammatory cell infiltration in treated groups compared to controls.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the compound's efficacy against multi-drug resistant strains of bacteria, revealing that it could restore sensitivity to certain antibiotics when used in combination therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide | Structure | Antimicrobial, moderate anti-inflammatory |

| N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide | Structure | Weak antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.